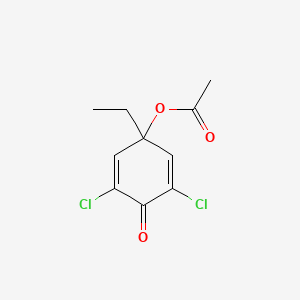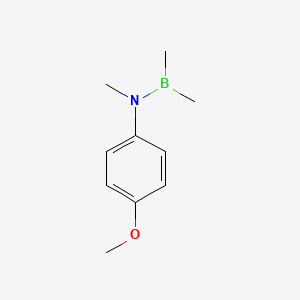
(2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone is a complex organic compound characterized by the presence of multiple nitro and nitroso groups attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of (2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone typically involves nitration reactions. One common method includes the nitration of phenol with nitric acid, followed by further nitration steps to introduce additional nitro groups. The reaction conditions often require careful control of temperature and the use of concentrated nitric acid to achieve the desired product . Industrial production methods may involve similar nitration processes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
(2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
(2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of (2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone involves its interaction with molecular targets, such as enzymes and receptors. The nitro and nitroso groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative phosphorylation and other metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (2,4-Dinitro-6-nitrosophenyl)(2,6-dinitrophenyl)methanone include:
2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.
2,4-Dinitro-6-nitrosophenylmethanol: Shares structural similarities but differs in its functional groups.
Bis(3-methyl-2,6-dinitrophenyl)methanethione: Another related compound with distinct chemical properties
Eigenschaften
CAS-Nummer |
61348-84-3 |
|---|---|
Molekularformel |
C13H5N5O10 |
Molekulargewicht |
391.21 g/mol |
IUPAC-Name |
(2,4-dinitro-6-nitrosophenyl)-(2,6-dinitrophenyl)methanone |
InChI |
InChI=1S/C13H5N5O10/c19-13(12-8(16(23)24)2-1-3-9(12)17(25)26)11-7(14-20)4-6(15(21)22)5-10(11)18(27)28/h1-5H |
InChI-Schlüssel |
WLJCMXINPAQAHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])N=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


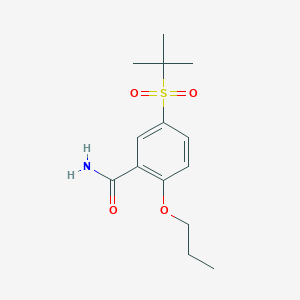
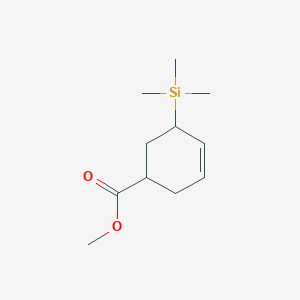

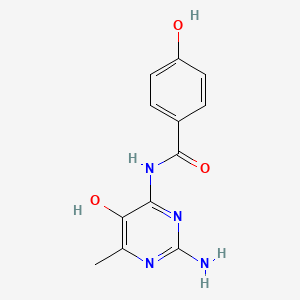
![N-(2,3-Dichlorophenyl)-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14586527.png)
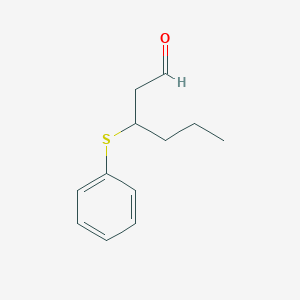



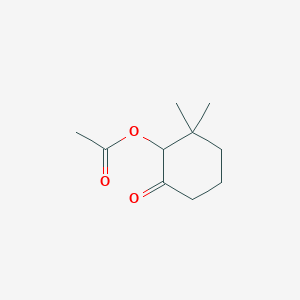
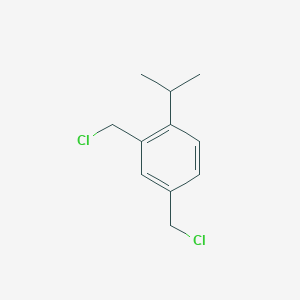
![2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14586587.png)
